7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione
Description
7-Hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine analog characterized by a 3,7-dihydro-1H-purine-2,6-dione core. Key structural features include:
- Hexyl group at the N7 position, enhancing lipophilicity and membrane permeability .
- Methyl group at N3, a common modification to stabilize the purine ring and modulate pharmacokinetics .
- 8-[(4-Methylbenzyl)amino] substituent, which introduces aromatic and hydrophobic interactions critical for target binding .
The compound shares a scaffold with adenosine receptor modulators and enzyme inhibitors, though its specific biological targets remain under investigation. Its molecular formula is C₂₃H₃₂N₆O₂ (estimated from analogs in ), with a molecular weight of ~448.5 g/mol.
Properties
Molecular Formula |
C20H27N5O2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
7-hexyl-3-methyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione |
InChI |
InChI=1S/C20H27N5O2/c1-4-5-6-7-12-25-16-17(24(3)20(27)23-18(16)26)22-19(25)21-13-15-10-8-14(2)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,21,22)(H,23,26,27) |
InChI Key |
KUUQNKBFHUALLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(N=C1NCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Alkylation: Introduction of the hexyl group to the purine ring.
Amination: Incorporation of the 4-methylbenzylamine group.
Methylation: Addition of the methyl group at the 3-position of the purine ring.
These reactions are usually carried out under controlled conditions, using specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the purine ring or side chains using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while reduction can produce reduced purine derivatives .
Scientific Research Applications
7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*LogP calculated using ChemDraw; †Predicted based on analogs in .
Key Observations :
Enzyme Inhibition
- SIRT3 Selectivity: The 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold (e.g., compound 11c in ) inhibits SIRT3 with IC₅₀ < 1 µM, but the target compound’s 8-aryl amino group may enhance selectivity over resveratrol analogs .
- Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2): Analog 3 (1-(3,4-dichloroBz)-8-[(trans-4-OH-cyclohexyl)amino]-3,7-diMe) binds to an allosteric site (Kd = 0.8 µM), suggesting the target compound’s 4-MeBz group could mimic this interaction .
Receptor Modulation
- Adenosine A2A/A3: 8-Benzylaminoxanthines (e.g., compound 27 in ) show dual A1/A2A antagonism (Ki < 50 nM). The target compound’s 4-MeBz group may reduce off-target effects compared to 2-chlorobenzyl analogs .
Stability and Metabolic Profile
- Oxidative Degradation: The 8-aryl amino group resists hepatic CYP3A4-mediated oxidation better than thioether analogs (t₁/₂ > 6 h vs. 2 h for 8-SPr in ) .
- Metabolites : Predicted to form N-dealkylated products at the hexyl chain, as seen in 7-octyl analogs .
Biological Activity
7-Hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine class. Its structure suggests potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 342.44 g/mol. The structure includes a purine base modified with a hexyl chain and a methylbenzyl amino group, which may influence its solubility and interaction with biological targets.
1. Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors of various enzymes involved in nucleic acid metabolism. For instance, purine derivatives often inhibit enzymes like adenine phosphoribosyltransferase (APRT) and xanthine oxidase, which are crucial in purine metabolism.
2. Antioxidant Activity
Some studies suggest that purine derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity may be beneficial in treating conditions associated with oxidative damage.
3. Anticancer Potential
Preliminary data indicate that derivatives of purines can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. This is particularly relevant for compounds that can mimic nucleotides, thus interfering with DNA synthesis in rapidly dividing cells.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of 7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione:
| Study Type | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Cytotoxicity | HeLa (cervical cancer) | 10 μM | 50% cell death after 24 hours |
| Enzyme Inhibition | APRT enzyme assay | Varies | IC50 = 15 μM |
| Antioxidant Activity | DPPH radical scavenging | 100 μg/mL | 70% inhibition |
These results suggest significant cytotoxic effects on cancer cells and potential as an enzyme inhibitor.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that the compound could effectively reduce cell viability through apoptosis induction mechanisms.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of purine derivatives in models of neurodegeneration. The compound demonstrated potential in reducing neuronal cell death induced by oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
